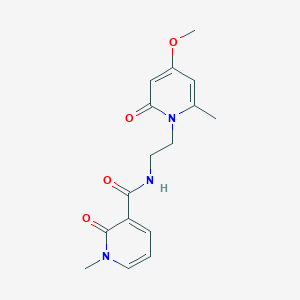![molecular formula C24H19FN2O4S B2475303 2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide CAS No. 866725-54-4](/img/structure/B2475303.png)
2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research in recent years. It is commonly referred to as BSAQ, and it is a member of the quinoline family of compounds. BSAQ has been shown to possess a wide range of biological activities, making it a promising candidate for various applications in the field of medicine and pharmacology.
科学研究应用
BSAQ has been the subject of numerous scientific studies due to its potential applications in various fields. For example, it has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial activities. Additionally, BSAQ has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
作用机制
The exact mechanism of action of BSAQ is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways in cells. For example, BSAQ has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, BSAQ has been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).
Biochemical and Physiological Effects:
BSAQ has been shown to have a wide range of biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, BSAQ has been shown to induce apoptosis (programmed cell death) in cancer cells, and it has been shown to inhibit the growth of various types of cancer cells in vitro.
实验室实验的优点和局限性
BSAQ has several advantages for use in laboratory experiments. For example, it is relatively easy to synthesize and purify, and it has a well-defined chemical structure. Additionally, BSAQ has been shown to have a wide range of biological activities, making it a useful tool for investigating various biological processes.
However, there are also some limitations to the use of BSAQ in laboratory experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation. Additionally, BSAQ may have limited solubility in certain solvents, which could affect its bioavailability and pharmacokinetics.
未来方向
There are several potential future directions for research on BSAQ. For example, further studies are needed to fully elucidate its mechanism of action and to identify its molecular targets. Additionally, BSAQ could be investigated for its potential use in combination with other drugs or therapies to enhance their efficacy. Finally, the use of BSAQ as a fluorescent probe for the detection of metal ions could be further explored, potentially leading to the development of new diagnostic tools for various diseases.
合成方法
BSAQ can be synthesized using a variety of methods, including the reaction of 2-amino-3-fluoro-4-oxoquinoline with benzenesulfonyl chloride and N-(2-methylphenyl)acetamide. The reaction is typically carried out in the presence of a catalyst such as triethylamine or pyridine, and the product is purified using various chromatographic techniques.
属性
IUPAC Name |
2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O4S/c1-16-7-5-6-10-20(16)26-23(28)15-27-14-22(32(30,31)18-8-3-2-4-9-18)24(29)19-13-17(25)11-12-21(19)27/h2-14H,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAFQDJDBKHZEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B2475220.png)

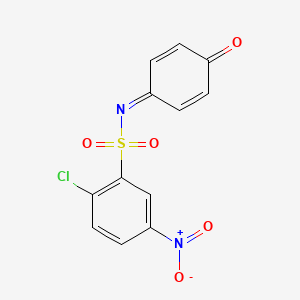
![[(4-Methylphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2475225.png)

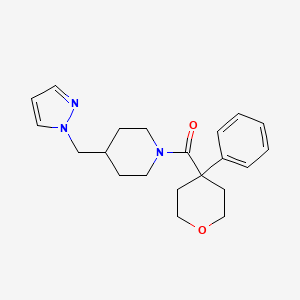

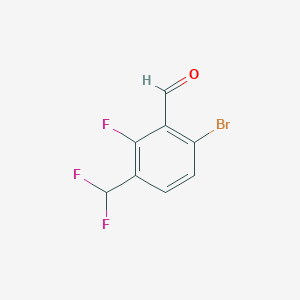
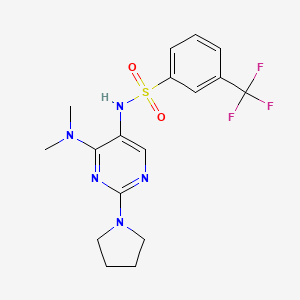
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2475236.png)

![7-[(3-Chlorophenyl)methyl]-3-methyl-8-{4-[(3-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2475239.png)
![2-(4-ethylphenyl)-5-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2475241.png)
